6-Amino-1-methylpyrimidine-2(1H)-thione
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Overview
Description
6-Amino-1-methylpyrimidine-2(1H)-thione is a chemical compound known for its role as a nucleobase in RNA and DNA. It is characterized by its amino and methyl functional groups, contributing to its unique properties. This compound is commonly used in biochemical research and pharmaceutical applications, serving as a building block for the synthesis of nucleic acid analogs and antiviral drugs .
Preparation Methods
The synthesis of 6-Amino-1-methylpyrimidine-2(1H)-thione typically involves the addition of urea, methylurea, and/or methylthiourea to ethyl cyanoacetate in absolute ethanol containing sodium. The mixture is refluxed for 10-12 hours, allowed to cool to room temperature, and then acidified with acetic acid to pH 6. The resulting precipitate is washed with distilled water and dried . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
6-Amino-1-methylpyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include catalytic p-toluene sulfonic acid and isatin. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Amino-1-methylpyrimidine-2(1H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of nucleic acid analogs and other complex molecules.
Biology: This compound plays a crucial role in the structure and function of genetic material, contributing to the stability and fidelity of DNA and RNA molecules.
Medicine: It is used in the development of antiviral drugs and other therapeutic interventions targeting nucleic acid-based diseases.
Industry: It is utilized in the production of various biochemical and pharmaceutical products.
Mechanism of Action
The mechanism of action of 6-Amino-1-methylpyrimidine-2(1H)-thione involves its incorporation into nucleic acids, where it interacts with other nucleobases to form stable hydrogen bonds. This interaction contributes to the stability and fidelity of DNA and RNA molecules. The molecular targets and pathways involved include the enzymes responsible for nucleic acid synthesis and repair .
Comparison with Similar Compounds
6-Amino-1-methylpyrimidine-2(1H)-thione can be compared with other similar compounds such as:
6-Amino-1-methyluracil: Both compounds share similar structural features and applications in biochemical research.
6-Amino-1-methyl-2,4(1H,3H)-pyrimidinedione: This compound also serves as a nucleobase in RNA and DNA, with similar properties and uses
Properties
CAS No. |
7451-78-7 |
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Molecular Formula |
C5H7N3S |
Molecular Weight |
141.20 g/mol |
IUPAC Name |
6-amino-1-methylpyrimidine-2-thione |
InChI |
InChI=1S/C5H7N3S/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3 |
InChI Key |
MCRNXSFNUQWYOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=NC1=S)N |
Origin of Product |
United States |
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